(2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid

Description

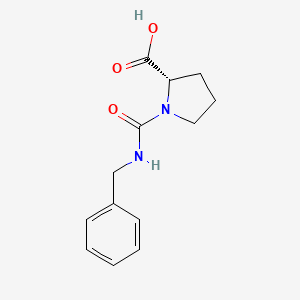

(2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring substituted with a benzylcarbamoyl group and a carboxylic acid group

Properties

IUPAC Name |

(2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-12(17)11-7-4-8-15(11)13(18)14-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,18)(H,16,17)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIMITZVOIMIMV-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)NCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)NCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the benzylcarbamoyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an amino acid derivative with a benzyl isocyanate can yield the desired compound through a series of steps including cyclization and functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The benzylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : (2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid

- Molecular Formula : C13H15N1O4

- Molecular Weight : 249.26 g/mol

- CAS Number : 162204-10-6

The compound consists of a pyrrolidine ring substituted at the 1-position with a benzylcarbamoyl group and a carboxylic acid group at the 2-position. This configuration allows for various interactions with biological targets, making it suitable for numerous applications.

Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting specific diseases. The compound has been investigated for its potential in treating neurodegenerative diseases, where it may inhibit enzymes associated with pathological processes.

Enzyme Inhibition Studies

Research indicates that this compound can interact with various enzymes, potentially acting as an inhibitor. For instance, studies have shown its efficacy in modulating enzyme activity related to metabolic pathways, which could be beneficial in designing drugs for conditions such as diabetes or obesity.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against several bacterial strains. This makes it a candidate for further exploration in the development of new antibiotics, particularly against resistant strains.

Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties, showing promise in protecting neurons from oxidative stress. This characteristic is particularly relevant for developing treatments for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Modulates enzyme activity involved in metabolic pathways; potential therapeutic applications. |

| Antimicrobial Properties | Exhibits antibacterial activity against various strains; potential for antibiotic development. |

| Neuroprotective Effects | Protects neurons from oxidative stress; may enhance cognitive functions and treat neurodegenerative diseases. |

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition capabilities of this compound on enzymes linked to Alzheimer’s disease. The results indicated significant inhibition of acetylcholinesterase activity, suggesting its potential as a lead compound for developing Alzheimer's therapeutics.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of this compound were tested against Staphylococcus aureus. The minimum inhibitory concentrations (MIC) ranged from 3.12 to 12.5 µg/mL, demonstrating potent antibacterial effects when compared to standard antibiotics like ciprofloxacin.

Case Study 3: Neuroprotection

Research on neuroprotective effects revealed that administration of this compound in models of oxidative stress resulted in reduced neuronal damage and improved cognitive function metrics. These findings highlight its therapeutic potential in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as pyrrolidine-2-one and pyrrolidine-2,5-diones . These compounds share structural similarities but differ in their functional groups and biological activities.

Uniqueness

(2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzylcarbamoyl group and carboxylic acid functionality make it a versatile compound for various applications .

Biological Activity

(2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid, also known by its CAS number 162204-10-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a pyrrolidine ring with a benzylcarbamoyl substituent and a carboxylic acid group. Its molecular formula is C12H14N2O3, and it exhibits chirality at the pyrrolidine nitrogen atom.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding, enhancing its affinity for biological targets. The benzylcarbamoyl moiety may also facilitate interactions with proteins involved in various biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive bacteria, highlighting its potential as an antibacterial agent .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. It has been evaluated for its cytotoxic effects on human cancer cells, with promising results indicating that it may inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions characterized by chronic inflammation .

Case Studies

- Antimicrobial Efficacy : A series of experiments tested the compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL .

- Cytotoxicity in Cancer Models : In studies involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a 70% reduction in cell viability at 100 µM after 48 hours .

- Inflammation Modulation : In an animal model of arthritis, administration of the compound led to decreased levels of TNF-alpha and IL-6, indicating reduced inflammation .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Concentration Tested | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Significant growth inhibition |

| Anticancer | MCF-7 (breast cancer) | 100 µM | 70% reduction in viability |

| Anti-inflammatory | Arthritis model | Variable | Decreased TNF-alpha and IL-6 levels |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized for yield and enantiomeric purity?

- Methodological Answer : The synthesis involves coupling pyrrolidine-2-carboxylic acid derivatives with benzyl isocyanate under anhydrous conditions. Optimization includes:

- Temperature control (0–25°C) to minimize side reactions.

- Use of coupling agents (e.g., HATU, EDCI) and chiral auxiliaries to enhance stereoselectivity.

- Monitoring enantiomeric purity via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H).

- Maintain inert atmosphere (argon/nitrogen) to prevent oxidation .

Q. What analytical techniques are most effective for characterizing the purity and stereochemical integrity of this compound?

- Methodological Answer :

- Purity : Reverse-phase HPLC (C18 column, 210–254 nm UV detection) with ≥98% purity threshold.

- Stereochemistry : Chiral HPLC or supercritical fluid chromatography (SFC) for enantiomer separation.

- Structural Confirmation : ¹H/¹³C NMR (including COSY and HSQC for connectivity) and HRMS for molecular weight validation .

Q. How should this compound be stored to maintain stability, and what degradation products should be monitored?

- Methodological Answer :

- Storage : Airtight containers under inert gas (argon) at –20°C, protected from light and moisture.

- Degradation Pathways :

- Hydrolysis of the carbamoyl group → free pyrrolidine-2-carboxylic acid (monitor via TLC/HPLC).

- Oxidation of the pyrrolidine ring → N-oxide derivatives (detect via LC-MS).

- Avoid exposure to oxidizers (e.g., peroxides) .

Advanced Questions

Q. How can researchers resolve discrepancies in enzymatic activity data for this compound across different assay conditions?

- Methodological Answer :

- Standardization : Use a reference inhibitor (e.g., Captopril) to calibrate ACE inhibition assays.

- Buffer Conditions : Control pH (±0.1 units) and ionic strength to stabilize enzyme-substrate interactions.

- Orthogonal Validation : Confirm activity via SPR or fluorescence polarization assays to rule out assay-specific artifacts.

- Data Normalization : Express activity as % inhibition relative to positive/negative controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.